1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide
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Overview
Description
1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Azetidines, the class of compounds to which it belongs, are known to be used in organic synthesis and medicinal chemistry . They have been utilized in the development of various drugs, targeting a range of biological receptors and enzymes .
Mode of Action
Azetidines are known for their unique reactivity, which is driven by a considerable ring strain . This allows them to undergo various chemical reactions, leading to the formation of complex structures .
Biochemical Pathways
Azetidines have been used in the synthesis of polyamines, which play crucial roles in various biological processes, including cell growth and differentiation .
Pharmacokinetics
Azetidines have been reported to have sub-micromolar potencies, indicating good bioavailability .
Result of Action
Azetidines have been used in the development of potent small-molecule inhibitors, such as stat3 inhibitors, which have shown to inhibit cell growth and induce apoptosis in cancer cells .
Action Environment
The stability and reactivity of azetidines are known to be influenced by factors such as temperature, ph, and the presence of other reactive species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide typically involves the formation of the azetidine ring followed by functionalization. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . This reaction is efficient for synthesizing functionalized azetidines, although it requires specific conditions such as UV light and suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by the ring strain.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a small-molecule inhibitor in cancer therapy, particularly targeting the STAT3 pathway.
Polymer Chemistry: The compound can be used as a building block for polyamines through ring-opening polymerization.
Antimicrobial Coatings: Due to its unique reactivity, it is explored for use in antibacterial and antimicrobial coatings.
Gene Transfection: The compound’s derivatives are studied for non-viral gene transfection applications.
Comparison with Similar Compounds
Similar Compounds
Azetidine-2-carboxamide: Another azetidine derivative with similar structural features but different biological activities.
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and different reactivity profiles.
Uniqueness
1-acetyl-N-(4-isopropylphenyl)azetidine-3-carboxamide is unique due to its specific substitution pattern and the presence of the acetyl and isopropylphenyl groups, which impart distinct chemical and biological properties. Its ability to inhibit STAT3 with high specificity makes it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
1-acetyl-N-(4-propan-2-ylphenyl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2/c1-10(2)12-4-6-14(7-5-12)16-15(19)13-8-17(9-13)11(3)18/h4-7,10,13H,8-9H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZSOTAHBRJMJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CN(C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.